HDAC Inhibitory Potency of N-(3-aminophenyl)-2-chlorobenzamide Compared to CI‑994 and Advanced ortho‑Aminobenzamide Leads
N-(3-aminophenyl)-2-chlorobenzamide demonstrates moderate HDAC inhibitory activity, with an IC50 of 173 nM against total HDAC in HeLa cell nuclear extracts [1] and 507 nM against HDAC1/HDAC2 isoforms under similar conditions [2]. In contrast, the clinical candidate CI‑994 (tacedinaline, an N‑(2‑aminophenyl)‑4‑acetamidobenzamide) exhibits IC50 values of 0.9–1.2 µM for HDAC1–3 , indicating that the target compound is approximately 5‑ to 7‑fold more potent than CI‑994 in these assays. However, the compound is less potent than advanced ortho‑aminobenzamide leads such as compound 5d (Colrestat), which achieves HDAC1 IC50 = 41.2 nM and HDAC3 IC50 = 74.3 nM [3], positioning N‑(3‑aminophenyl)‑2‑chlorobenzamide as a useful intermediate‑potency tool compound rather than a high‑affinity probe.
| Evidence Dimension | HDAC enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 173 nM (total HDAC); IC50 = 507 nM (HDAC1/2) |
| Comparator Or Baseline | CI‑994: IC50 = 0.9–1.2 µM (HDAC1–3); Colrestat (5d): IC50 = 41.2 nM (HDAC1), 52.5 nM (HDAC2), 74.3 nM (HDAC3) |
| Quantified Difference | Target compound is ~5–7× more potent than CI‑994; ~3–12× less potent than Colrestat |
| Conditions | HeLa cell nuclear extracts; fluorescence-based or UHPLC‑MS/MS detection; recombinant enzyme assays for comparators |
Why This Matters
The compound's potency lies between that of a clinically tested inhibitor (CI‑994) and optimized research leads (Colrestat), making it a relevant reference standard for calibrating SAR campaigns in HDAC inhibitor development.
- [1] BindingDB BDBM50484357 (CHEMBL1909951). IC50 = 173 nM for inhibition of HDAC in human HeLa cell extract assessed as fluorophore release by fluorescence spectrophotometry. View Source
- [2] BindingDB BDBM50497598 (CHEMBL3342159). IC50 = 507 nM for inhibition of HDAC1/HDAC2 in human HeLa cell extract incubated for 5 mins prior to substrate addition measured after 30 mins by microtitre plate reader. View Source
- [3] Carullo G, Falbo F, Tudino V, et al. Targeting Class I Histone Deacetylases Triggers Antitumor Responses in Colorectal Cancer In Vitro and In Vivo. J Med Chem. 2026; (in press). Compound 5d (Colrestat) IC50 values: HDAC1 = 41.2 nM, HDAC2 = 52.5 nM, HDAC3 = 74.3 nM. View Source
